molecular formula C9H12Br2Si B096220 3,5-Dibromo-1-trimethylsilylbenzene CAS No. 17878-23-8

3,5-Dibromo-1-trimethylsilylbenzene

Cat. No.: B096220
CAS No.: 17878-23-8
M. Wt: 308.08 g/mol
InChI Key: SZQQTWLBYAKIOT-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-trimethylsilylbenzene: is an organosilicon compound with the molecular formula C₉H₁₂Br₂Si and a molecular weight of 308.09 g/mol . This compound is characterized by the presence of two bromine atoms and a trimethylsilyl group attached to a benzene ring. It is primarily used in research settings and has applications in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-trimethylsilylbenzene typically involves the bromination of 1-trimethylsilylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1-trimethylsilylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Coupling Products: Biaryl compounds.

    Reduction Products: 1-Trimethylsilylbenzene.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-trimethylsilylbenzene is primarily related to its reactivity in chemical reactions. The presence of bromine atoms and the trimethylsilyl group influences its reactivity and the types of reactions it can undergo. The bromine atoms are reactive sites for substitution and coupling reactions, while the trimethylsilyl group can stabilize intermediates and influence the overall reactivity of the molecule .

Comparison with Similar Compounds

  • 3,5-Dibromophenyltrimethylsilane
  • 1,3-Dibromo-5-iodobenzene
  • 3,5-Dibromo-1-trimethylsilylbenzaldehyde

Comparison: 3,5-Dibromo-1-trimethylsilylbenzene is unique due to the presence of both bromine atoms and a trimethylsilyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds. For example, 1,3-Dibromo-5-iodobenzene has an iodine atom, which can participate in different types of reactions compared to the trimethylsilyl group .

Properties

IUPAC Name

(3,5-dibromophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQQTWLBYAKIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347817
Record name 3,5-Dibromo-1-trimethylsilylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17878-23-8
Record name 3,5-Dibromo-1-trimethylsilylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

42.4 g of Tribromobenzene (134.6 mmol) was dissolved in 600 mL Et2O. The solution was chilled to −55° C., at which temperature starting material precipitated. 54 mL of n-BuLi (2.5 M in hexanes, 135 mmol) were added within 20 minutes. After stirring for 35 minutes at −52° C., 20 ml TMSCl (158 mmol) and 20 mL Et2O were added within 7 minutes. The suspension turned into a solution at −42° C., and a fine precipitate appeared at −30° C. The suspension was stirred overnight at room temperature. 100 mL 2M HCl were used to hydrolyze the mixture. After stirring for 30 minutes, the Et2O-phase was dried with MgSO4, filtered, and solvent evaporated until compound crystallized out of solution. The flask was stored overnight at +4° C. The crystalline compound was filtered, washed with a small amount cold pentane, and dried under vacuo. A second fraction of crystalline compound was obtained from the filtrate. Yield: 31.9 g (103.5 mmol, 77%). 1H-NMR (CHCl3=7.24 ppm): δ7.62 (t, 1H), 7.49 (d, 2H), 0.25 (s, 3×3H).
Quantity
42.4 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1 g of 1,3,5-tribromobenzene was added to 20 mL of tetrahydrofuran and the temperature was adjusted to −78° C. Subsequently, 1.65 mL of butyllithium was slowly added dropwise. The mixture was stirred for 2 hr while maintaining its temperature, and 0.45 g of chlorotrimethylsilane was slowly added dropwise, after which the temperature of the mixture was raised to room temperature. After completion of the reaction, triethylamine and methanol were added, and the reaction mixture was stirred and extracted, followed by drying the solvent. The resulting solid was filtered and purified, yielding (3,5-dibromophenyl)trimethylsilane as an intermediate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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